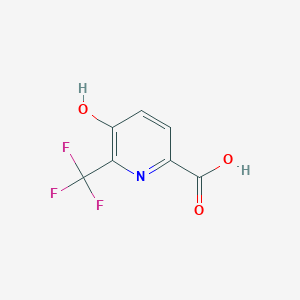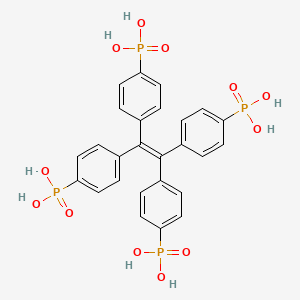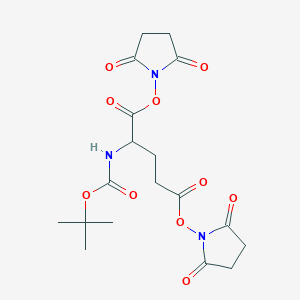
Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate is a chemical compound with significant applications in various scientific fields. It is known for its role in organic synthesis, particularly in peptide coupling reactions. The compound is characterized by its stability and reactivity, making it a valuable reagent in chemical research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate typically involves the reaction of N-hydroxysuccinimide (NHS) with a protected amino acid derivative. One common method includes the use of tert-butoxycarbonyl (Boc)-protected glutamic acid. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the NHS ester group is replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In aqueous conditions, the compound can hydrolyze to form the corresponding carboxylic acid and NHS.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Organic solvents like DMF, DCM, and acetonitrile are frequently used.
Catalysts: Coupling agents such as DCC and EDC are often employed to facilitate the reactions.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, such as amides, esters, and thioesters .
Aplicaciones Científicas De Investigación
Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis, enabling the formation of peptide bonds between amino acids.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical assays and studies.
Medicine: It is used in the development of drug delivery systems and the synthesis of pharmaceutical intermediates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate involves the activation of carboxyl groups through the formation of an active ester intermediate. This intermediate can then react with nucleophiles, such as amines, to form amide bonds. The NHS ester group enhances the reactivity of the carboxyl group, facilitating efficient coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)oxy)acetate
- 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)phenylalaninate
- tert-Butyl 2-{3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy}ethylcarbamate
Uniqueness
Compared to similar compounds, Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate is unique due to its specific structure, which provides enhanced stability and reactivity. This makes it particularly suitable for peptide synthesis and other applications requiring efficient coupling reactions .
Propiedades
Fórmula molecular |
C18H23N3O10 |
|---|---|
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
bis(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C18H23N3O10/c1-18(2,3)29-17(28)19-10(16(27)31-21-13(24)7-8-14(21)25)4-9-15(26)30-20-11(22)5-6-12(20)23/h10H,4-9H2,1-3H3,(H,19,28) |
Clave InChI |
JZPUCCDOHQIGSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B12499503.png)

![Propyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499535.png)
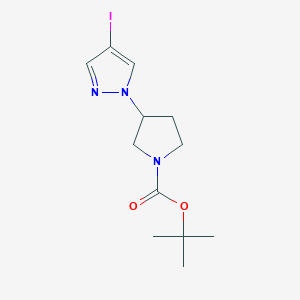
![2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B12499552.png)
![4-hydroxy-5-(4-methyl-1,3-thiazol-5-yl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499553.png)
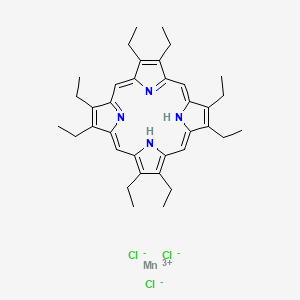
![5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride](/img/structure/B12499569.png)
![Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499582.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B12499583.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B12499586.png)
![3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12499591.png)
